N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA

Catalog No.
S3734115
CAS No.
380217-84-5
M.F
C24H20N2O
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA

CAS Number

380217-84-5

Product Name

N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA

IUPAC Name

1-benzhydryl-3-naphthalen-1-ylurea

Molecular Formula

C24H20N2O

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C24H20N2O/c27-24(25-22-17-9-15-18-10-7-8-16-21(18)22)26-23(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-17,23H,(H2,25,26,27)

InChI Key

VVJMPKFJJIIOAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43

The exact mass of the compound N-(diphenylmethyl)-N'-1-naphthylurea is 352.157563266 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA is a chemical compound with the molecular formula C24H20N2OC_{24}H_{20}N_{2}O and a CAS number of 380217-84-5. This compound belongs to the class of ureas, characterized by the presence of a carbonyl group attached to two nitrogen atoms, each bonded to organic groups. In this case, the compound features a benzhydryl group and a naphthyl group, contributing to its unique structural and functional properties. The compound is notable for its potential applications in medicinal chemistry and pharmacology due to its biological activity.

The chemistry of N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA involves several possible reactions typical of urea derivatives. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, ureas can hydrolyze to form amines and carbon dioxide.
  • Thermal Decomposition: At elevated temperatures, ureas may decompose into various nitrogen-containing compounds.
  • Substitution Reactions: The nitrogen atoms in the urea can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity or alter solubility.

N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA has been studied for its biological properties. Research indicates that compounds in this class may exhibit anti-inflammatory and analgesic activities. For example, derivatives of benzhydryl urea have shown promise in inhibiting inflammatory pathways and modulating pain responses in preclinical studies . The specific mechanisms of action typically involve interactions with various biological targets, including enzymes and receptors associated with inflammatory processes.

The synthesis of N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA can be achieved through several methods:

  • Direct Urea Formation: This method involves reacting benzhydryl amine with 1-naphthyl isocyanate under controlled conditions to yield the target urea.
  • Condensation Reactions: Combining benzhydryl amine with naphthylcarbonyl chloride in the presence of a base can also produce the desired compound through a condensation mechanism.
  • Multi-step Synthesis: Starting from simpler precursors, multi-step synthetic routes can be employed, involving intermediate formation and subsequent coupling reactions.

N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA has potential applications in various fields:

  • Pharmaceuticals: Its anti-inflammatory properties make it a candidate for drug development targeting chronic inflammation and pain management.
  • Research: The compound serves as a useful tool in biochemical studies aimed at understanding urea derivatives' roles in biological systems.
  • Agriculture: Similar compounds are investigated for their potential use as herbicides or pesticides due to their ability to interact with specific biological targets.

Studies on N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA's interactions with biological systems have revealed insights into its pharmacodynamics:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammatory responses.
  • Receptor Binding: Investigations into its binding affinity to various receptors suggest potential applications in modulating receptor-mediated signaling pathways.

Several compounds share structural similarities with N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA, including:

Compound NameStructure FeaturesUnique Aspects
1-NaphthylureaContains naphthyl groupSimpler structure; primarily studied for its role in biochemical assays .
BenzhydrylureaContains benzhydryl moietyKnown for analgesic properties; less complex than N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA .
DiphenylureaTwo phenyl groupsExhibits different biological activities compared to N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA .
PhenylureaSingle phenyl groupCommonly used as a reference compound in pharmacological studies .

N-BENZHYDRYL-N'-(1-NAPHTHYL)UREA stands out due to its dual aromatic substituents, which may enhance its lipophilicity and biological activity compared to simpler urea derivatives. Its unique combination of structural elements allows it to interact with multiple biological targets, potentially leading to diverse therapeutic effects.

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

352.157563266 g/mol

Monoisotopic Mass

352.157563266 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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